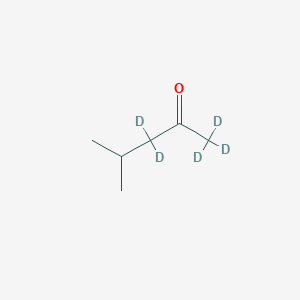

4-Methyl-2-pentanone-1,1,1,3,3-d5

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical Sciences

Deuterium labeling is a cornerstone of isotopic labeling, a technique that involves the incorporation of isotopes to track the journey of atoms and molecules through reactions or complex systems. synmr.in The substitution of hydrogen with deuterium, which possesses an extra neutron, results in a molecule that is chemically similar to its parent but has a greater mass. youtube.com This mass difference, while minimally affecting the compound's basic chemical functions, gives rise to a discernible kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered. chem-station.comwikipedia.org This effect is particularly pronounced because the mass of deuterium is double that of protium (B1232500) (the common isotope of hydrogen). libretexts.org

The applications of deuterium labeling are wide-ranging and impactful. chem-station.com In medicinal chemistry, introducing deuterium into drug molecules can alter their metabolic pathways, potentially leading to improved stability, enhanced therapeutic effects, and reduced side effects. youtube.comacs.org It is a critical tool in drug discovery for understanding how potential drug candidates are absorbed, distributed, metabolized, and excreted (ADME). clearsynth.com Beyond pharmaceuticals, deuterium-labeled compounds are essential for elucidating reaction mechanisms, studying the structure and dynamics of proteins and other macromolecules, and in the development of advanced materials like organic light-emitting diodes (OLEDs). synmr.inchem-station.comacs.org Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry rely heavily on deuterated compounds to simplify spectra and provide clearer structural information. synmr.inyoutube.com

Role of Deuterated Ketones in Isotopic Tracing and Mechanistic Elucidation

Deuterated ketones, including 4-Methyl-2-pentanone-1,1,1,3,3-d5, are particularly valuable in the fields of isotopic tracing and the elucidation of reaction mechanisms. Isotopic tracing allows researchers to follow the path of labeled molecules through complex biological or chemical systems, providing insights into metabolic fluxes and pathway dynamics. wikipedia.orgprinceton.edu The presence of the deuterium label allows for the differentiation and quantification of molecules using mass spectrometry, enabling the tracking of metabolic products. nih.gov

The kinetic isotope effect (KIE) is a primary tool for mechanistic elucidation. wikipedia.org By comparing the reaction rates of a ketone and its deuterated counterpart, chemists can determine whether a specific carbon-hydrogen bond is broken in the rate-determining step of the reaction. libretexts.orgyoutube.com A significant KIE (where the hydrogen-containing compound reacts faster than the deuterium-containing one) indicates that the C-H bond is indeed broken during this critical step. youtube.com This information is crucial for piecing together the step-by-step sequence of a chemical transformation. chem-station.com For instance, the bromination of acetone (B3395972) has been studied using deuterium labeling to confirm that the rate-determining step is the cleavage of the C-H bond. acs.org Furthermore, deuterated ketones are instrumental in studying keto-enol tautomerism, a fundamental equilibrium in organic chemistry. researchgate.netrsc.org

Specific Context of 4-Methyl-2-pentanone (B128772) as a Model Ketone in Deuteration Studies

4-Methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK), is a widely used industrial solvent and a common component in various chemical processes. chemicalbook.comregenesis.com Its well-defined structure and reactivity make it an excellent model ketone for deuteration studies. The presence of distinct proton environments—the methyl group adjacent to the carbonyl, the methylene (B1212753) group, and the isopropyl group—allows for selective deuteration and subsequent analysis of site-specific reactivity.

The industrial production of 4-methyl-2-pentanone can occur through several processes, primarily starting from acetone or isopropyl alcohol. chemicalbook.com Its applications are diverse, ranging from a solvent for resins and dyes to an extracting agent in the production of antibiotics. chemicalbook.comregenesis.com It also serves as a synthetic intermediate for other chemicals. chemicalbook.comchemicalbook.com The study of its deuterated forms, therefore, has relevance not only for fundamental chemical understanding but also for industrial applications and environmental fate studies.

Advantages of Site-Specific Deuteration at the 1,1,1,3,3 Positions of 4-Methyl-2-pentanone for Research Applications

The specific labeling of 4-Methyl-2-pentanone at the 1,1,1 (methyl) and 3,3 (methylene) positions, creating this compound, offers distinct advantages for research. These positions are the α- and γ-positions relative to the carbonyl group, respectively.

Deuteration at the α-position (the 1,1,1 and 3,3 positions) is particularly significant for studying reactions where the enolate or enol form of the ketone is an intermediate. libretexts.org The hydrogens at the α-position are acidic and are the ones removed during enolate formation. By replacing these hydrogens with deuterium, researchers can precisely probe the kinetics and mechanisms of reactions such as aldol (B89426) condensations, halogenations, and alkylations, which all proceed through an enolate intermediate. The observed kinetic isotope effect can provide strong evidence for the involvement of α-proton abstraction in the rate-determining step of these reactions. acs.org

The site-specific nature of this deuteration allows for a clear and unambiguous interpretation of experimental results, as the isotopic label is located at the most reactive sites of the molecule for a wide range of important chemical transformations. This makes this compound a powerful tool for detailed mechanistic investigations in organic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

1,1,1,3,3-pentadeuterio-4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIZESTWPVYFNL-IKISXXDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197521 | |

| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4840-81-7 | |

| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentanone, 4-methyl-1,1,1,3,3-d5- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4840-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Methyl-2-pentanone-1,1,1,3,3-d5

Deuterium (B1214612) NMR (²H NMR) for Deuterium Localization and Quantification

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unambiguous evidence of deuterium incorporation and its specific location within the molecule. In the case of this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms at the C1 and C3 positions. The chemical shifts of these deuterons are very similar to their proton analogues but are influenced by the different gyromagnetic ratio of deuterium. wikipedia.org The integration of the signals in the ²H NMR spectrum allows for the quantification of the deuterium content at each labeled site, confirming the intended isotopic distribution. While highly specific, ²H NMR is less sensitive than ¹H NMR. wikipedia.org

Proton NMR (¹H NMR) for Residual Protium (B1232500) and Isotopic Purity

Proton (¹H) NMR spectroscopy is a highly sensitive technique used to detect any residual, non-deuterated (protium) species. wikipedia.org In a highly pure sample of this compound, the signals corresponding to the protons at the C1 (methyl) and C3 (methylene) positions should be significantly diminished or absent. The presence and integration of any residual proton signals at these positions allow for a precise calculation of the isotopic purity, often expressed as atom percent deuterium. sigmaaldrich.comcdnisotopes.com For instance, a product with 98 atom % D signifies a high level of deuteration. sigmaaldrich.comcdnisotopes.comcdnisotopes.com The ¹H NMR spectrum will still show signals for the protons on the isopropyl group (C4 and the two C5 methyl groups), which remain un-deuterated.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration (Ideal) |

| C1-H₃ (residual) | ~2.1 | Singlet | Very low |

| C3-H₂ (residual) | ~2.4 | Singlet | Very low |

| C4-H | ~2.8 | Septet | 1H |

| C5-(CH₃)₂ | ~0.9 | Doublet | 6H |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument.

Carbon-13 NMR (¹³C NMR) for Structural Integrity and Isotope Effects

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule, confirming its structural integrity. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The presence of deuterium atoms on adjacent carbons (C1 and C3) introduces observable isotope effects. These effects typically manifest as a slight upfield shift (to a lower ppm value) of the ¹³C signals for the deuterated carbons (C1 and C3) and the adjacent carbonyl carbon (C2). Furthermore, the coupling between carbon and deuterium (C-D coupling) results in a characteristic splitting pattern (a triplet for a -CD₂- group and a septet for a -CD₃ group), which is different from the C-H coupling seen in the non-deuterated analogue. wikipedia.org This provides further confirmation of the location of deuterium labeling.

Table 2: Expected ¹³C NMR Data for 4-Methyl-2-pentanone (B128772) and its Deuterated Analog

| Carbon | 4-Methyl-2-pentanone (ppm) | This compound (ppm) |

| C1 | ~30 | Shifted upfield, split by D |

| C2 (C=O) | ~208 | Shifted slightly upfield |

| C3 | ~52 | Shifted upfield, split by D |

| C4 | ~25 | ~25 |

| C5 | ~22 | ~22 |

Note: Chemical shifts are approximate and based on typical values for ketones. libretexts.org The exact shifts and splitting patterns in the deuterated compound can vary.

Monitoring Hydrogen-Deuterium Exchange Reactions via NMR

NMR spectroscopy is an invaluable tool for studying the kinetics and mechanisms of hydrogen-deuterium (H-D) exchange reactions. wikipedia.orgnih.govnih.govnsf.govunc.edu By acquiring a series of NMR spectra over time after introducing a deuterium source (like D₂O) to the non-deuterated compound, or a protium source to the deuterated compound, the rate of exchange at different positions can be monitored. wikipedia.orgnih.gov For 4-methyl-2-pentanone, the α-protons on C1 and C3 are acidic and can undergo exchange, particularly under acidic or basic conditions. NMR can track the disappearance of the proton signals and the appearance of deuterium signals (or vice-versa), allowing for the determination of exchange rates. This information is crucial for understanding reaction mechanisms and the stability of the isotopic label under various conditions.

Mass Spectrometry (MS) for Isotopic Enrichment and Structural Confirmation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for confirming the molecular weight of this compound and determining its isotopic enrichment. nist.gov

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity Determination

High-Resolution Mass Spectrometry (HR-MS) provides extremely accurate mass measurements, allowing for the differentiation between ions of very similar masses. For this compound, the molecular ion peak will be observed at a higher m/z value compared to its non-deuterated counterpart, corresponding to the mass of the five deuterium atoms. sigmaaldrich.com The high resolution of the instrument allows for the clear separation of the peak for the fully deuterated molecule from any peaks corresponding to molecules with fewer deuterium atoms (e.g., d4, d3 species). By analyzing the relative intensities of these isotopic peaks, a precise determination of the isotopic enrichment can be made. nih.gov The fragmentation pattern observed in the mass spectrum can also be used to confirm the location of the deuterium atoms, as the masses of the fragment ions will be altered by the presence of deuterium. vaia.comvaia.com

Table 3: Key Molecular Ions in the Mass Spectrum

| Compound | Molecular Formula | Exact Mass (Monoisotopic) |

| 4-Methyl-2-pentanone | C₆H₁₂O | 100.0888 |

| This compound | C₆H₇D₅O | 105.1202 |

Electrospray Ionization (ESI-HR-MS) Techniques

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HR-MS) is a powerful method for the analysis of deuterated compounds like this compound. nih.gov ESI is considered a "soft" ionization technique, meaning it can create gaseous ions from a sample without causing them to fragment. nih.gov This is particularly advantageous as it keeps the deuterated molecule intact, allowing for the determination of its molecular weight with high accuracy. nih.gov

High-resolution mass spectrometers, such as time-of-flight (TOF) instruments, can distinguish between ions with very small mass differences. dtic.mil This capability is crucial for separating the desired deuterated molecule from any unlabeled or partially labeled counterparts and from other potential isobaric (same nominal mass) interferences. The high mass accuracy of ESI-HR-MS allows for the confident assignment of elemental compositions, verifying the incorporation of the deuterium atoms. nih.gov The technique is noted for its high sensitivity, requiring very low sample amounts, often below the nanogram level. nih.gov

Analysis of H/D Isotopolog Ions

Mass spectrometry is used to measure the relative abundance of different isotopes in a sample. libretexts.org In the context of this compound, ESI-HR-MS is used to resolve and quantify the various isotopologs present. nih.gov Isotopologs are molecules that differ only in their isotopic composition. For a d5-labeled compound, one would expect to see a distribution of ions corresponding to the fully deuterated (d5) species, as well as less abundant species containing fewer deuterium atoms (d4, d3, d2, d1) and the unlabeled compound (d0). nih.govresearchgate.net

The mass spectrum will show a cluster of peaks, each separated by approximately 1 Da, representing the different isotopologs. The intensity of each peak corresponds to the relative abundance of that specific isotopolog. libretexts.org By analyzing the relative intensities of these H/D isotopolog ions (from D0 to Dn), the isotopic purity of the sample can be calculated. nih.gov This analysis provides a detailed picture of the isotopic distribution within the sample.

Tandem Mass Spectrometry (MS/MS) for Deuterium Labeling Position Characterization

While HR-MS can confirm the number of deuterium atoms in the molecule, it does not inherently reveal their location. Tandem mass spectrometry (MS/MS) is employed to determine the position of the deuterium labels. nih.govnih.gov In an MS/MS experiment, the ion corresponding to the deuterated parent molecule (in this case, the protonated 4-Methyl-2-pentanone-d5) is selected and then fragmented by collision with an inert gas. nih.gov

The resulting fragment ions are then analyzed by a second mass spectrometer. By comparing the fragmentation pattern of the deuterated compound to its unlabeled counterpart, the location of the deuterium atoms can be deduced. For this compound, fragmentation would be expected to show a loss of a CD3 group, but not a CH3 group from the acetyl end. Likewise, fragmentation involving the deuterated methylene (B1212753) group (CD2) would produce characteristic fragment ions. This structural information is critical for confirming that the synthesis of the labeled compound proceeded as expected and that no isotopic scrambling occurred. nih.govresearchgate.net

Analytical Strategies for Isotopic Enrichment and Species Abundance Calculation

Determining the precise isotopic composition of this compound requires robust analytical strategies that not only verify purity but also quantify the abundance of each isotopic species.

Comparison of NMR and MS for Purity Verification

Both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for assessing the isotopic purity of deuterated compounds, each offering distinct advantages and disadvantages. rsc.orgresearchgate.net

| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |

| Principle | Measures mass-to-charge ratio to determine isotopolog distribution. libretexts.org | Measures nuclear spin transitions to provide structural and positional information. rug.nl |

| Information | Provides isotopic purity and distribution of isotopologs (d0, d1, d2, etc.). nih.gov | Gives site-specific information on deuterium incorporation. rug.nl Can distinguish between different labeled positions. |

| Sensitivity | Very high, often requiring only nanogram to picogram amounts of sample. nih.gov | Lower sensitivity compared to MS, typically requiring microgram to milligram quantities. rug.nl |

| Sample Destruction | Can be destructive, as the sample is ionized and consumed during analysis. rug.nl | Non-destructive, allowing the sample to be recovered and used for further experiments. rug.nl |

| Accuracy | Highly accurate for overall isotopic enrichment. nih.gov | Can provide highly accurate quantitative data, especially when combining ¹H and ²H NMR. nih.gov |

| Throughput | High throughput and rapid analysis. nih.gov | Generally lower throughput due to longer acquisition times. |

Calculation of Species Abundance from Isotopic Enrichment

It is important to distinguish between "isotopic enrichment" and "species abundance". isotope.com Isotopic enrichment refers to the percentage of a specific isotope (e.g., Deuterium) at the labeled positions. In contrast, species abundance is the percentage of molecules that have a specific isotopic composition (e.g., the percentage of molecules that are the pure d5 species). isotope.com

For a compound with multiple deuterium labels, the species abundance for each isotopolog can be calculated from the isotopic enrichment value using a binomial expansion, assuming the enrichment is equivalent for all labeled sites. isotope.com The formula for the fractional abundance of an isotopolog is derived from the expansion of (D + H)ⁿ, where 'n' is the number of labeled positions, 'D' is the fractional isotopic enrichment for deuterium (e.g., 99% enrichment = 0.99), and 'H' is the fractional abundance of hydrogen (H = 1 - D). isotope.com

For this compound (n=5) with a certified isotopic enrichment of 98 atom % D, the calculation for the abundance of the primary d5 species would be:

D (Deuterium enrichment) = 0.98

H (Hydrogen abundance) = 1 - 0.98 = 0.02

Abundance of d5 species = 1 * D⁵ * H⁰ = (0.98)⁵ ≈ 0.9039 or 90.4%

Abundance of d4 species = 5 * D⁴ * H¹ = 5 * (0.98)⁴ * (0.02) ≈ 0.0922 or 9.2%

This calculation demonstrates that even with a high isotopic enrichment of 98%, a significant portion of the material (nearly 10%) will consist of molecules with fewer than five deuterium atoms.

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Ketones

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. pressbooks.pub This technique is highly sensitive to changes in bond strength and atomic mass. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the associated bonds. libretexts.org

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. youtube.com Since deuterium has approximately twice the mass of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. This results in C-D stretching vibrations appearing at lower frequencies (wavenumbers) in the IR spectrum compared to their C-H counterparts. The theoretical shift is approximately by a factor of 1/√2 (or ~0.71). libretexts.orgyoutube.com

For this compound, this effect would be clearly observable:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Frequency in d5-Compound (cm⁻¹) |

| Aliphatic C-H Stretch | 2850 - 3000 | N/A (unlabeled part of molecule) |

| C-D Stretch (from CD₃ and CD₂) | N/A | ~2050 - 2250 |

| Ketone C=O Stretch | ~1715 | ~1715 (largely unaffected) |

| C-H Bend | 1350 - 1470 | N/A (unlabeled part of molecule) |

The carbonyl (C=O) stretch, a prominent peak for ketones around 1715 cm⁻¹, is not significantly affected because the deuterium labels are not directly attached to the carbonyl group. pressbooks.pub However, the appearance of strong absorption bands in the ~2050-2250 cm⁻¹ region, coupled with a decrease in the intensity of the C-H stretching bands around 2850-3000 cm⁻¹, serves as strong evidence for successful deuteration. This makes IR spectroscopy a valuable and straightforward tool for the qualitative confirmation of isotopic substitution in ketones like this compound.

Applications in Mechanistic Chemical Biology and Organic Reactions

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a cornerstone of physical organic chemistry, providing deep insights into reaction mechanisms. wikipedia.orgslideshare.net It manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The magnitude of the KIE can reveal whether a particular bond is broken or formed in the rate-determining step of a reaction. chemeurope.comlibretexts.org

Primary and Secondary Isotope Effects in Ketone Reactions

In ketone reactions, the substitution of hydrogen atoms with deuterium (B1214612), particularly at the α-carbon positions, can lead to significant primary kinetic isotope effects. chemeurope.comacs.org This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.orgwikipedia.org Consequently, reactions where the cleavage of an α-C-H bond is the rate-limiting step, such as in the enolization of ketones, will proceed more slowly with the deuterated analog. chemeurope.comacs.org For instance, a large KIE of 5.56 has been reported for the reaction of ketones with bromine and sodium hydroxide, where the rate-limiting step is the formation of the enolate. chemeurope.com

Secondary kinetic isotope effects (SKIEs) can also be observed in ketone reactions. wikipedia.orgchemeurope.com These arise when the isotopic substitution is not at the bond being broken but at a nearby position. wikipedia.org Although smaller than primary effects, SKIEs provide valuable information about changes in hybridization and the electronic environment of the transition state. wikipedia.orgdalalinstitute.com

Deuterium as a Probe for Rate-Determining Steps and Transition States

The deuterium isotope effect is a powerful tool for identifying the rate-determining step in a multi-step reaction. libretexts.org If a significant KIE is observed upon deuteration of a specific position, it strongly suggests that the bond to that position is being broken in the slowest step of the reaction. chemeurope.comlibretexts.orglibretexts.org For example, in the bromination of acetone (B3395972), a kH/kD of 7 indicated that the tautomerization of acetone, involving the breaking of a C-H bond, is the rate-determining step. libretexts.org

Furthermore, the magnitude of the KIE can offer clues about the structure of the transition state. dalalinstitute.comnih.gov A large primary KIE often points to a symmetric transition state where the hydrogen (or deuterium) is equally bonded to the donor and acceptor atoms. nih.gov Conversely, smaller KIEs may suggest an early or late transition state.

Studies of Enzyme Mechanisms and Biocatalysis

Deuterated compounds, including ketones, are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions. nih.gov By replacing a hydrogen atom with deuterium at a position involved in the enzymatic transformation, researchers can probe the catalytic mechanism and identify rate-limiting steps. nih.gov

For instance, α-oxoamine synthases (AOS) have been shown to stereoselectively install a deuterium atom at the α-position of certain amino acids. nih.gov This observation not only sheds light on the enzyme's mechanism, which involves the deprotonation of an external aldimine intermediate, but also presents an opportunity to leverage these enzymes for the biocatalytic production of enantioenriched α-deuterated amino acids. nih.gov The enzyme SxtA AONS, for example, has been repurposed to catalyze the α-deuteration of a broad range of amino esters with high efficiency. nih.gov

The development of biocatalytic deuteration platforms offers a sustainable and highly selective alternative to traditional chemical methods for synthesizing deuterated compounds. acs.org These enzymatic approaches often operate under mild conditions and can achieve high levels of deuterium incorporation. acs.orgresearchgate.net

Metabolic Tracing and Flux Analysis with Deuterated Compounds

Stable isotope tracing, using compounds labeled with deuterium, is a powerful technique for mapping metabolic pathways and quantifying metabolic fluxes. researchgate.netnih.govnih.govfrontiersin.org When a deuterated substrate like 4-Methyl-2-pentanone-1,1,1,3,3-d5 is introduced into a biological system, the deuterium atoms act as tracers, allowing scientists to follow the substrate's fate as it is metabolized. nih.gov

The core principle of metabolic flux analysis (MFA) is that the labeling patterns of intracellular metabolites are determined by the rates of the metabolic reactions (fluxes). nih.govnih.govresearchgate.net By measuring these labeling patterns using techniques like mass spectrometry or NMR, researchers can infer the fluxes through various metabolic pathways. frontiersin.org This approach provides a quantitative description of cellular metabolism that goes beyond simple measurements of metabolite concentrations. nih.gov

Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, in vivo tracking of deuterated substrates and their metabolic products. nih.govfrontiersin.org For example, DMI has been used to trace the breakdown of deuterated acetate (B1210297) through the tricarboxylic acid (TCA) cycle in the liver, providing insights into hepatic metabolism. nih.gov This technology holds promise for studying metabolic alterations in various diseases, including cancer and metabolic disorders. nih.govfrontiersin.org

Deuteration in Drug Discovery and Development (Research Aspects)

The strategic replacement of hydrogen with deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in medicinal chemistry. uniupo.itnih.govwikipedia.org This subtle structural modification can significantly improve the pharmacokinetic properties and metabolic stability of a drug, potentially leading to enhanced efficacy and safety. uniupo.itnih.gov

Impact on Pharmacokinetics (PK) and Metabolic Stability

One of the primary goals of deuteration in drug discovery is to enhance a compound's metabolic stability. juniperpublishers.com Many drugs are metabolized by enzymes, such as cytochrome P450s, in reactions that involve the cleavage of a C-H bond. juniperpublishers.comresearchgate.net By replacing a hydrogen atom at a metabolically vulnerable site with a stronger C-D bond, the rate of metabolism can be slowed down. juniperpublishers.comnih.gov

This "kinetic isotope effect" can lead to several beneficial changes in a drug's pharmacokinetic profile:

Reduced Clearance and Prolonged Half-Life: A slower rate of metabolism can decrease the rate at which the drug is cleared from the body, resulting in a longer biological half-life. juniperpublishers.comresearchgate.net This may allow for less frequent dosing. nih.gov

Improved Oral Bioavailability: For drugs that undergo significant first-pass metabolism in the liver, deuteration can decrease this effect, thereby increasing the amount of drug that reaches systemic circulation after oral administration.

Metabolic Switching: Deuteration at one site can sometimes divert metabolism to other pathways, a phenomenon known as metabolic switching or shunting. researchgate.netnih.gov This can be advantageous if it reduces the formation of toxic metabolites or increases the formation of desired active metabolites. juniperpublishers.comresearchgate.net

The following table summarizes the potential effects of deuteration on pharmacokinetic parameters:

| Pharmacokinetic Parameter | Effect of Deuteration | Reference |

| Metabolic Clearance | Decreased | juniperpublishers.comresearchgate.net |

| Biological Half-life (t½) | Increased | juniperpublishers.comnih.gov |

| Systemic Exposure (AUC) | Increased | nih.govnih.gov |

| Maximum Concentration (Cmax) | Potentially Increased | nih.gov |

| Formation of Specific Metabolites | Decreased | researchgate.net |

It is important to note that the effects of deuteration are not always predictable and must be evaluated on a case-by-case basis through in vitro and in vivo studies. juniperpublishers.comresearchgate.net While deuteration at one site may improve metabolic stability, it could potentially increase metabolism at other sites. nih.gov Nevertheless, the strategic use of deuterium continues to be a promising approach in the development of safer and more effective medicines. uniupo.itnih.gov

Understanding Drug Selectivity through Deuteration

The strategic incorporation of deuterium into a drug molecule can be a powerful tool for enhancing its selectivity. Drug selectivity refers to the ability of a drug to interact with its intended biological target with high affinity, while having minimal interaction with other targets, thereby reducing off-target effects.

A notable example of this approach is the development of deucravacitinib (B606291), a deuterated drug approved for the treatment of psoriasis. In this case, deuteration at a specific position prevents the formation of a metabolite that is less selective for its target kinase. While no specific studies on this compound for this purpose have been identified, the principle remains applicable. For instance, if a hypothetical drug containing the 4-methyl-2-pentanone (B128772) moiety were to undergo metabolism at the deuterated positions leading to a loss of selectivity, the use of this compound in its synthesis could enhance its therapeutic profile.

| Compound | Target Affinity (IC50, nM) | Off-Target Affinity (IC50, nM) | Selectivity Ratio (Off-Target/Target) |

| Hypothetical Parent Drug | 10 | 100 | 10 |

| Hypothetical Deuterated Drug | 10 | 1000 | 100 |

A hypothetical comparison of target and off-target affinities for a parent drug and its deuterated analogue, demonstrating enhanced selectivity for the deuterated version.

Deuterium Switch Approach and Bioisosteric Replacement

The "deuterium switch" is a drug development strategy where hydrogen atoms at key metabolic sites in an existing drug molecule are replaced with deuterium. The primary goal of this approach is to improve the drug's pharmacokinetic properties, such as increasing its half-life, reducing the dosing frequency, and improving patient compliance. This strategy leverages the kinetic isotope effect to slow down the rate of metabolic degradation of the drug.

Deutetrabenazine is a prime example of a successful deuterium switch. It is a deuterated version of tetrabenazine (B1681281), a drug used to treat chorea associated with Huntington's disease. The deuteration of tetrabenazine significantly extends its half-life, allowing for less frequent dosing and a more favorable side-effect profile.

The concept of bioisosteric replacement is central to the deuterium switch approach. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Deuterium is considered a unique bioisostere of hydrogen. While they have nearly identical steric and electronic properties, their difference in mass leads to the significant kinetic isotope effect that can be exploited in drug design. In the context of this compound, if this ketone were a part of a pharmacologically active molecule, its deuteration could be explored as a bioisosteric replacement to enhance its metabolic stability.

| Pharmacokinetic Parameter | Hypothetical Parent Drug | Hypothetical Deuterated Drug |

| Half-life (t1/2) | 4 hours | 8 hours |

| Maximum Concentration (Cmax) | 100 ng/mL | 150 ng/mL |

| Area Under the Curve (AUC) | 500 ng·h/mL | 1200 ng·h/mL |

A hypothetical comparison of key pharmacokinetic parameters for a parent drug and its deuterated ("switched") counterpart, illustrating the potential benefits of the deuterium switch approach.

Investigation of Carbon-Hydrogen Bond Activation Processes

The activation and functionalization of otherwise inert C-H bonds is a major focus of modern organic chemistry, as it offers more efficient and environmentally friendly ways to synthesize complex molecules. Deuterated compounds, such as this compound, are invaluable tools for investigating the mechanisms of C-H activation reactions.

By comparing the reaction rates of a C-H activation process for a non-deuterated substrate and its deuterated counterpart, chemists can determine the kinetic isotope effect (KIE). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the rate-determining step of the reaction. The absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not the rate-limiting step.

For instance, in a hypothetical study investigating a new catalytic system for the C-H activation of ketones, one could compare the reaction of 4-methyl-2-pentanone with that of this compound. If the reaction proceeds significantly slower with the deuterated compound, it would provide strong evidence for a mechanism where the cleavage of the C-H bond at the deuterated position is a critical step. This information is crucial for optimizing the reaction conditions and designing more efficient catalysts.

| Substrate | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| 4-Methyl-2-pentanone | kH | \multirow{2}{*}{5.2} | C-H bond cleavage is the rate-determining step. |

| This compound | kD |

A hypothetical data table from a study on C-H activation, demonstrating a significant kinetic isotope effect and its mechanistic interpretation.

Applications in Advanced Analytical Chemistry

Internal Standards in Quantitative Mass Spectrometry

One of the primary applications of 4-Methyl-2-pentanone-1,1,1,3,3-d5 is as an internal standard in quantitative mass spectrometry (MS). nist.gov An internal standard is a known amount of a substance that is added to an unknown sample to facilitate the accurate quantification of a specific analyte. The deuterated form is ideal for this purpose because it is chemically almost identical to the non-deuterated analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Role in Calibration and Quantification in GC/MS and LC/MS

In both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), this compound is used to construct calibration curves and ensure accurate quantification. nist.gov By adding a known concentration of the deuterated standard to samples and calibration standards, any variations in sample preparation, injection volume, or instrument response can be corrected. This is because the internal standard experiences similar variations to the analyte of interest. The ratio of the analyte signal to the internal standard signal is then used for quantification, leading to more precise and reliable results.

Use in Quantitative Proteomics

While direct use in proteomics is less common, the principles of using deuterated internal standards are fundamental to quantitative proteomics. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and other isotopic labeling strategies employ a similar concept. In these methods, proteins or peptides are labeled with stable isotopes, creating a mass shift that allows for the relative or absolute quantification of proteins in complex mixtures. The use of isotopically labeled standards, such as this compound in other contexts, provides a clear precedent for the methodologies employed in quantitative proteomics to achieve high accuracy and precision.

Applications in Environmental Analysis as Reference Standards

The non-deuterated form, 4-Methyl-2-pentanone (B128772), is used as a solvent in various industrial applications and can be found as a contaminant in the environment. sigmaaldrich.com Therefore, the deuterated analog, this compound, serves as an excellent reference standard for the quantitative analysis of MIBK in environmental samples such as water and soil. nist.gov Its use as an internal standard in GC/MS or LC/MS methods allows for the accurate determination of MIBK levels, which is crucial for environmental monitoring and regulatory compliance.

Application in Biological Marker Quantification (e.g., occupational exposure)

4-Methyl-2-pentanone is a known volatile component in urine and is considered a biological marker for occupational exposure to the solvent. sigmaaldrich.comfoodb.ca The quantification of MIBK in biological fluids like urine and blood is essential for assessing worker exposure and ensuring workplace safety. This compound is employed as an internal standard in these bioanalytical methods to provide the necessary accuracy and precision for quantifying exposure levels. nist.gov

Reference Standards for Chromatographic Techniques (HPLC, GC)

Beyond its role as an internal standard in mass spectrometry, this compound and its non-deuterated counterpart are used as reference standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.comhoneywell.com In these applications, the compound can be used to:

Determine retention times: The time it takes for a compound to travel through the chromatographic column, which helps in identifying the compound in a mixture.

Assess column performance: By injecting a standard, the efficiency and resolution of the chromatographic column can be evaluated.

Calibrate the detector response: To ensure that the detector's signal is proportional to the amount of analyte present.

Structural Characterization of Organic Compounds

The deuterated nature of this compound makes it a useful tool in the structural characterization of organic compounds, particularly in mass spectrometry. scbt.comnih.gov The known mass shift of five daltons due to the deuterium (B1214612) atoms provides a clear marker. sigmaaldrich.com In fragmentation studies, the presence of deuterium in specific fragments can help elucidate the fragmentation pathways of the molecule. This information is valuable for understanding the structure and reactivity of ketones and other organic molecules. By comparing the mass spectra of the deuterated and non-deuterated compounds, researchers can gain insights into the positions of atoms within the molecule and how it breaks apart under ionization. vaia.com

Tracer Studies in Environmental Fate and Transport Research

Isotopically labeled compounds are powerful tools for tracking the movement and transformation of chemicals in the environment. iaea.orgwikipedia.org this compound can be used as an isotopic tracer to study the environmental fate of its non-deuterated counterpart, methyl isobutyl ketone (MIBK), a widely used industrial solvent. who.int The key advantage of using a labeled compound is that it can be distinguished from pre-existing environmental background levels of the same chemical, allowing its path to be followed with great sensitivity and specificity. iaea.org

When released into the environment, MIBK is known to be mobile. It can move from soil into the air or seep through the ground to contaminate groundwater. dcceew.gov.au It is, however, also readily biodegradable. who.int To understand these processes better—for instance, to measure the rate of transport through an aquifer or the rate of natural biodegradation—a tracer study can be performed.

In a typical study, the deuterated compound, 4-Methyl-2-pentanone-d5, would be introduced into a specific location, such as a groundwater plume. epa.govzeochem.com Samples would then be collected over time from downstream monitoring wells and analyzed, likely using mass spectrometry, to detect the tracer. Because the deuterated version has a different mass than the naturally occurring compound, it is easily identified.

Research has demonstrated the success of using deuterated organic compounds as tracers to monitor the in-situ biodegradation of pollutants in groundwater. epa.gov In one such study, fully deuterated versions of benzene, toluene, and other aromatic hydrocarbons were used as tracers within a contaminated, anoxic aquifer. epa.gov This approach allowed researchers to determine retardation coefficients and assess natural biodegradation rates under sulfate-reducing conditions. epa.gov Similarly, 4-Methyl-2-pentanone-d5 could be used to provide precise data on how MIBK plumes move, disperse, and degrade under real-world environmental conditions, which is crucial for risk assessment and designing effective remediation strategies. gw-project.orgqub.ac.uk

Table 2: Research Findings on MIBK Environmental Fate and Isotopic Tracers

| Subject | Finding | Implication for Tracer Studies | Source |

| MIBK Mobility | Evaporates quickly from water and soil; does not bind well to soil and may move through the ground into groundwater. | A tracer is needed to track its movement and quantify transport rates in subsurface environments. | dcceew.gov.au |

| MIBK Biodegradation | Readily biodegradable by bacteria in soil and water. | A deuterated tracer can help determine the rate of natural attenuation (biodegradation) in a contaminated site. | who.int |

| Deuterated Tracers | Deuterated aromatic hydrocarbons (benzene, toluene, xylene) successfully used as groundwater tracers to monitor biodegradation and transport. | This validates the methodology for using deuterated organic compounds like 4-Methyl-2-pentanone-d5 for similar environmental fate studies. | epa.gov |

| Isotopic Labeling | Labeled compounds can be traced with great sensitivity and specificity, even in the presence of existing contamination. | Allows for precise tracking of the contaminant's fate without interference from background levels. | iaea.org |

Computational Chemistry Approaches for Deuterated Ketones

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. mdpi.comresearchgate.net It is based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com This approach is often more computationally efficient than traditional wave function-based methods, allowing for the study of complex chemical systems. mdpi.com

For deuterated ketones, DFT calculations are instrumental in understanding how isotopic substitution influences reaction pathways. Researchers can model the potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and, most importantly, transition states. By comparing the energetics of the pathways for the deuterated and non-deuterated species, a quantitative understanding of the kinetic and thermodynamic effects of deuterium (B1214612) substitution can be achieved.

Mechanistic studies using DFT can, for example, clarify the role of catalysts, the stereoselectivity of a reaction, or the specific bonds broken and formed during a chemical transformation. researchgate.netacs.org For instance, DFT has been used to investigate the mechanisms of 1,3-dipolar cycloadditions and nickel-catalyzed arylative cyclizations involving ketone functionalities, providing detailed pictures of the reaction coordinates. mdpi.comresearchgate.net These calculations can reveal subtle electronic and steric effects that govern the reaction's outcome.

Table 1: Common DFT Functionals and Basis Sets in Ketone Reaction Modeling

| Functional/Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations for organic reactions. mdpi.com |

| M06 | 6-311+G(d,p) | Provides good accuracy for thermochemistry and barrier heights in organometallic and main-group chemistry. mdpi.com |

| B3PW91 | 6-311+G(d,p) | Used for calculating molecular structures, vibrational frequencies, and NMR chemical shifts. researchgate.net |

Prediction of Spectroscopic Properties of Deuterated Analogs

Computational methods are frequently employed to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and for interpreting experimental data. For deuterated analogs like 4-Methyl-2-pentanone-1,1,1,3,3-d5, these predictions can help assign signals in complex NMR or IR spectra.

The prediction of NMR spectra is a common application. Typically, the process begins with a computational search for the most stable conformations of the molecule. uncw.edu For each low-energy conformer, methods like the Gauge-Including Atomic Orbital (GIAO) method are used, often in conjunction with DFT or Hartree-Fock calculations, to compute the isotropic magnetic shielding tensors for each nucleus. researchgate.netuncw.edu These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. researchgate.net

The final predicted spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers, providing a more accurate representation of what would be observed experimentally at a given temperature. uncw.edu Similarly, vibrational frequencies from IR and Raman spectroscopy can be calculated, and their comparison with experimental spectra can confirm the presence of specific functional groups and the effects of isotopic substitution on vibrational modes.

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Data (Note: This is a hypothetical example for a deuterated ketone fragment to illustrate the predictive process.)

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| -CH(CH₃)₂ | 2.15 | 2.12 | +0.03 |

| -CH ₂-CO- | 2.45 | 2.41 | +0.04 |

Modeling Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org The KIE is a powerful tool for studying reaction mechanisms, particularly for determining whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org The replacement of hydrogen (¹H) with deuterium (²H) often leads to a significant KIE (expressed as kH/kD) because deuterium is twice as heavy as hydrogen. libretexts.orgnih.gov

Computational modeling is essential for the quantitative prediction and interpretation of KIEs. The primary origin of the KIE is the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. libretexts.org A C-H bond has a higher vibrational frequency and thus a higher ZPVE than the corresponding C-D bond. If this bond is broken in the transition state, this ZPE difference contributes to a difference in the activation energies for the H- and D-containing reactants, leading to a slower reaction for the deuterated compound. nih.gov

Theoretical models, primarily using DFT and transition state theory, can calculate the vibrational frequencies for both the reactant and the transition state for the deuterated and non-deuterated species. From these frequencies, the ZPEs and the activation energies can be determined, allowing for the direct calculation of the expected KIE. These theoretical values can then be compared with experimental results to support or refute a proposed mechanism. nih.goviitd.ac.in

Molecular Dynamics Simulations (Potential Future Research Area)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior that is not available from static computational models. nih.gov For deuterated ketones like this compound, MD simulations represent a promising, though less commonly applied, area for future research.

While DFT and other quantum methods are excellent for studying the details of a chemical reaction, MD is suited for exploring phenomena that occur over longer timescales, such as conformational dynamics, solvent effects, and intermolecular interactions. nih.gov For example, an MD simulation could be used to study how this compound interacts with a solvent environment, revealing details about the structure and dynamics of the solvation shell.

Furthermore, if the ketone is a substrate for an enzyme or a ligand for a receptor, MD simulations can be used to model the binding process. nih.govnih.gov Such simulations could predict the preferred binding orientation of the deuterated ketone within an active site and analyze the network of hydrogen bonds and van der Waals interactions that stabilize the complex. nih.gov This approach could offer valuable insights into how deuteration might affect binding affinity or the conformational changes required for a biological process.

Table 3: Potential Research Questions for MD Simulation of this compound

| Research Area | Potential Question to Address with MD |

|---|---|

| Solvation Dynamics | How does the deuteration at the α and γ positions affect the structure and lifetime of the hydrogen-bonding network with protic solvents like water or methanol? |

| Conformational Analysis | What are the dominant conformational states of the molecule in different solvent environments, and what are the energy barriers for interconversion between them? |

| Interfacial Behavior | How does the molecule orient itself at a liquid-vapor or liquid-solid interface, and does deuteration influence its surface activity? |

| Biomolecular Interactions | If used as a probe in a biological system, how does the residence time and interaction profile of the deuterated ketone within a protein binding pocket compare to its non-deuterated analog? |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-2-pentanone (B128772) |

Emerging Research Frontiers and Future Perspectives

Development of Novel and Economical Deuteration Reagents and Catalysts

The widespread application of deuterated compounds is intrinsically linked to the availability of efficient and cost-effective methods for their synthesis. A major focus of current research is the development of novel reagents and catalysts that can introduce deuterium (B1214612) into ketone structures with high selectivity and yield, using readily available and inexpensive deuterium sources like deuterium oxide (D₂O).

Recent breakthroughs have moved beyond traditional methods, which often required harsh conditions or expensive reagents. Organocatalysis has emerged as a powerful and economical approach. For instance, simple organic molecules like pyrrolidine (B122466) have been shown to effectively catalyze the α-deuteration of carbonyl compounds using D₂O, achieving high deuterium incorporation (up to 99%) across a wide range of functional groups. isowater.com Similarly, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been utilized for the α-deuteration of various ketones under mild conditions. researchgate.net

Transition metal catalysis continues to be a fertile ground for innovation. Earth-abundant metals are gaining traction, with iron-based catalysts being developed for the reductive deuteration of ketones. nih.govsigmaaldrich.com More specialized applications have benefited from ruthenium catalysts, which enable the regiospecific deoxygenative deuteration of ketones. clearsynthdeutero.com Superacid catalysis represents another novel strategy, where a pre-catalyst generates a superacidic species in situ to facilitate the α-deuteration of ketones with D₂O, showing high efficiency and broad substrate scope. oled-info.comrsc.org

The quest for greener and more economical processes has also led to catalyst-free innovations. Methods like decarboxylative deuteration using tailored photoredox-active carboxylic acids are being explored to avoid costly and environmentally challenging photocatalysts. wikipedia.org Furthermore, systems utilizing magnesium and D₂O offer a practical and straightforward route for the reductive deuteration of ketones. deutramed.comnih.gov

A summary of selected novel deuteration methods is presented below:

| Catalyst/Reagent System | Type of Deuteration | Deuterium Source | Key Advantages | Reference(s) |

| Pyrrolidine | α-Deuteration | D₂O | Cost-effective, high incorporation, broad functional group tolerance. | isowater.com |

| B(C₆F₅)₃ | α-Deuteration | D₂O | Efficient for bioactive carbonyls, Lewis acid catalysis. | oled-info.comresearchgate.net |

| Ruthenium Complex | Deoxygenative Deuteration | In situ | Regiospecific, mild conditions. | clearsynthdeutero.com |

| Magnesium/BrCH₂CH₂Br | Reductive Deuteration | D₂O | Practical, high deuterium incorporation, access to deuterated drugs. | deutramed.comnih.gov |

| [Ph₃C]⁺[B(C₆F₅)₄]⁻ | α-Deuteration | D₂O | Superacid catalysis, high efficiency, broad substrate scope. | oled-info.comrsc.org |

| Barium Oxide (BaO) | α-Deuteration | D₂O | Efficient, scalable, applicable to bioactive ketones. | researchgate.netresearchgate.net |

| Photoredox-active Carboxylic Acids | Decarboxylative Deuteration | D₂O | Catalyst-free, sustainable, high regio- and chemoselectivity. | wikipedia.org |

Advancements in Site-Selective and Stereoselective Deuteration

Beyond simply incorporating deuterium, controlling its precise location within a molecule (site-selectivity) and its spatial orientation (stereoselectivity) is a major frontier. Such precision is critical for fine-tuning the properties of a molecule, for example, to protect a specific metabolic "soft spot" in a drug molecule without altering its interaction with its biological target.

Significant progress has been made in achieving high levels of site-selectivity. For example, ruthenium-catalyzed deoxygenative deuteration allows for the specific labeling of the methylene (B1212753) site in ketones. clearsynthdeutero.com Superacid-catalyzed methods have also demonstrated excellent efficiency for deuteration at the α-positions of ketones. oled-info.comrsc.org A novel protocol has been developed for the synthesis of partially deuterated methyl ketones, specifically yielding CD₂H-ketones, by coupling esters with bis[(pinacolato)boryl]methane (B124671) and trapping with D₂O. nih.gov This method provides a level of control that is difficult to achieve with standard H/D exchange reactions. nih.gov

Stereoselectivity in deuteration is equally important for creating chiral deuterated molecules. Asymmetric transfer hydrogenation, for instance, has been used for the enantioselective reduction of prochiral ketones, yielding chiral deuterated alcohols with high optical purity. nih.gov These advanced methods provide chemists with the tools to create complex, precisely deuterated molecules for a range of sophisticated applications.

Integration of Deuterated Ketones in Advanced Materials Science

The unique properties imparted by deuterium are being increasingly exploited in the field of advanced materials science. The stronger C-D bond can enhance the stability and longevity of organic materials, a critical factor in applications like organic electronics. resolvemass.ca

Deuterated polymers also represent a significant area of research. These polymers are synthesized either from deuterated monomers or through post-polymerization H/D exchange reactions. ajsrp.com They are invaluable tools for neutron scattering studies, which provide insights into polymer structure and dynamics that are inaccessible with other techniques. ornl.govosti.gov The distinct neutron scattering lengths of protium (B1232500) and deuterium allow for "contrast matching," effectively making certain parts of a polymer structure visible or invisible to neutrons. This has profound implications for understanding polymer blends, interfaces, and conformations. While not limited to ketones, the principles apply to any polymer containing deuterated functional groups. The enhanced thermal and oxidative stability of deuterated polymers also makes them attractive for high-performance applications. resolvemass.ca

Expansion of Applications in Drug Discovery and Pharmaceutical Process Development

The pharmaceutical industry has seen a surge of interest in deuterated compounds, a strategy often referred to as the "deuterium switch." researchgate.net By selectively replacing hydrogen with deuterium at sites of metabolic oxidation, the metabolic stability of a drug can be enhanced. This can lead to an improved pharmacokinetic profile, such as a longer half-life, reduced peak-to-trough plasma concentrations, and potentially a lower required dose, which can in turn improve a drug's safety and efficacy profile. researchgate.netacs.org

The approval of deuterated drugs like deutetrabenazine and deucravacitinib (B606291) by the FDA has validated this approach and spurred further research. clearsynthdeutero.comoled-info.comnih.govresearchgate.net Ketone-containing bioactive molecules are prime candidates for this strategy, and methods are being specifically developed for the gram-scale α-deuteration of such compounds. researchgate.net

Beyond improving existing drugs, deuterated building blocks are being used in the discovery of new chemical entities. Multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials, are being adapted to use deuterated reagents, including deuterated aldehydes and ketones. beilstein-journals.org This enables the creation of large libraries of deuterated drug-like compounds, which can be screened for biological activity, significantly accelerating the drug discovery process. beilstein-journals.orgtcichemicals.com Deuterated compounds also serve as essential internal standards in quantitative mass spectrometry assays during drug development, providing a high degree of accuracy for pharmacokinetic and metabolism studies. acs.orgpharmaffiliates.comnih.gov

New Analytical Methodologies for Deuterated Compound Characterization

The development of novel deuterated compounds necessitates parallel advancements in analytical techniques to characterize them accurately. Determining the isotopic purity and the specific sites of deuterium incorporation is crucial.

Mass spectrometry (MS) is a cornerstone of this analysis. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), offers a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds with very low sample consumption. nih.govresearchgate.net Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique, primarily used for studying protein dynamics, but the principles are applicable to small molecules as well. It measures the mass increase of a molecule upon exposure to a deuterated solvent, providing information about the number of exchangeable hydrogens. nih.govspectroscopyonline.comacs.org Advanced MS techniques can even provide position-specific quantitative data on deuterium abundance along a hydrocarbon chain. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is also a vital tool. While standard ¹H NMR is used to quantify the degree of deuteration by observing the disappearance of a proton signal, Deuterium NMR (²H NMR) directly detects the deuterium nucleus. wikipedia.orgstudymind.co.uk Although it has lower resolution than ¹H NMR, ²H NMR is definitive for verifying the success of a deuteration reaction. wikipedia.org For more complex analyses, especially in cases of non-specific deuteration, quantitative ¹³C NMR can be employed. Deuterium-induced isotope shifts on neighboring ¹³C resonances can be resolved and integrated to quantify the degree of labeling at specific molecular sites. nih.gov These evolving analytical methodologies are indispensable for advancing research and ensuring the quality control of deuterated compounds in all their applications. numberanalytics.com

Q & A

Q. What are the key identifiers and structural properties of 4-Methyl-2-pentanone-1,1,1,3,3-d5?

The compound is a deuterated form of methyl isobutyl ketone (MIBK), with five deuterium atoms replacing hydrogen at positions 1,1,1,3,2. Key identifiers include:

- Molecular formula : (CH₃)₂CHCD₂COCD₃

- CAS RN : 4840-81-7

- Molecular weight : 105.19 g/mol

- Isotopic purity : ≥98 atom% D, as verified by suppliers .

Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and ²H NMR) to distinguish deuterium substitution patterns and mass spectrometry (MS) to validate isotopic enrichment .

Q. How is this compound typically characterized in analytical workflows?

Analytical characterization involves:

- NMR spectroscopy : To confirm deuteration sites and rule out incomplete isotopic substitution. For example, the absence of ¹H signals at positions 1,1,1,3,3 indicates successful deuterium incorporation .

- Gas chromatography-mass spectrometry (GC-MS) : To assess purity and detect non-deuterated impurities, which may interfere with kinetic isotope effect (KIE) studies .

- Fourier-transform infrared spectroscopy (FTIR) : To compare vibrational modes (e.g., C=O stretching) with the non-deuterated analog .

Reference databases like NIST Chemistry WebBook (for spectral comparisons) and peer-reviewed protocols should guide interpretation .

Q. What are the primary applications of this deuterated compound in research?

Its main uses include:

- Internal standards in quantitative MS : Due to its isotopic stability, it minimizes matrix effects in environmental or metabolomic analyses .

- Mechanistic studies : Deuterium labeling enables tracking of hydrogen/deuterium exchange in reaction pathways (e.g., acid-catalyzed ketone transformations) .

- Solvent effects in NMR : As a deuterated solvent, it reduces background signals in ¹H NMR experiments .

Advanced Research Questions

Q. How can researchers address discrepancies in reported molecular formulas for this compound?

incorrectly lists the molecular formula as C₁₈H₁₄Cl₄N₂O・HNO₃, which contradicts authoritative sources (e.g., CAS RN 4840-81-7). To resolve such conflicts:

Q. What experimental precautions are critical when handling this compound?

- Flammability : Store in sealed containers under inert gas (e.g., argon) away from ignition sources, per its classification as a flammable liquid .

- Ventilation : Use fume hoods to avoid inhalation exposure, as advised for non-deuterated MIBK .

- Deuterium loss mitigation : Minimize exposure to moisture or protic solvents to prevent H/D exchange .

Q. How can isotopic purity be experimentally verified?

- ²H NMR : Directly quantifies deuterium content at specific positions .

- Isotope ratio mass spectrometry (IRMS) : Measures D/H ratios with high precision .

- Reactivity assays : Compare reaction rates with non-deuterated MIBK; significant KIE deviations (e.g., in acid-catalyzed reactions) confirm isotopic integrity .

Q. What are the implications of deuterium substitution on its physicochemical properties?

Deuterium alters:

- Boiling/melting points : Slight increases due to higher molecular mass .

- Vapor pressure : Reduced compared to non-deuterated MIBK, affecting volatility in GC applications .

- Reaction kinetics : Deuterated positions may exhibit slower reaction rates in proton-transfer mechanisms (e.g., enolate formation) .

Q. How does this compound compare to other deuterated ketones in synthetic applications?

Unlike partially deuterated ketones (e.g., 4-Methyl-3-penten-2-one-d10 ), its full substitution at positions 1,1,1,3,3 reduces isotopic scrambling in multi-step syntheses. This makes it preferable for studies requiring precise isotopic labeling .

Q. What are the best practices for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.